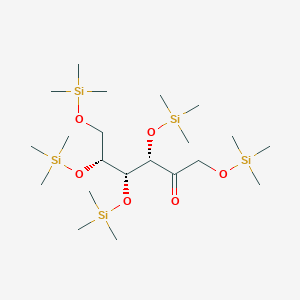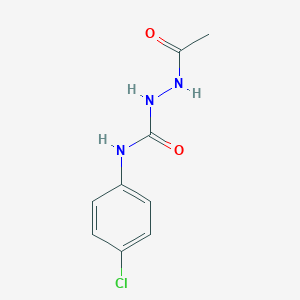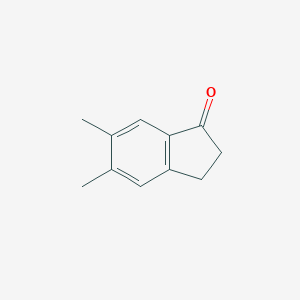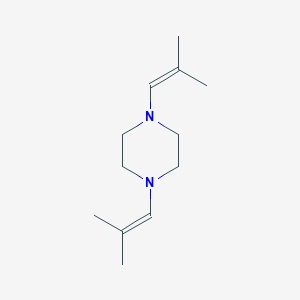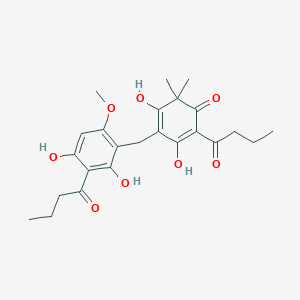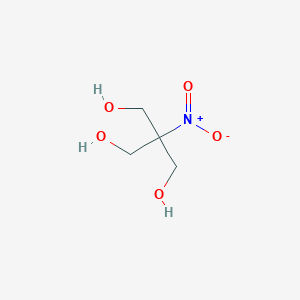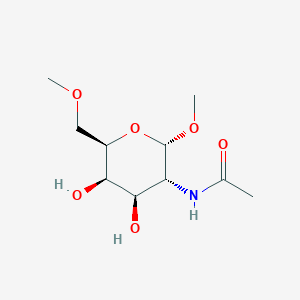
Stannous arsenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannous arsenate is a chemical compound composed of tin and arsenic, with the chemical formula SnHAsO4 It is known for its applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Stannous arsenate can be synthesized through the reaction of stannous chloride (SnCl2) with sodium arsenate (Na2HAsO4) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction is as follows: [ \text{SnCl}_2 + \text{Na}_2\text{HAsO}_4 \rightarrow \text{SnHAsO}_4 + 2 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration, and pH, to achieve high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions: Stannous arsenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form stannic arsenate (SnHAsO4).
Reduction: The compound can be reduced to elemental tin and arsenic under specific conditions.
Substitution: this compound can participate in substitution reactions with other metal ions, leading to the formation of different metal arsenates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are effective reducing agents.
Reaction Conditions: Reactions typically occur in aqueous solutions at controlled temperatures and pH levels.
Major Products:
Oxidation: Stannic arsenate (SnHAsO4)
Reduction: Elemental tin (Sn) and arsenic (As)
Substitution: Various metal arsenates, depending on the substituting metal ion.
Wissenschaftliche Forschungsanwendungen
Stannous arsenate has several applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of arsenic and tin.
Biology: Investigated for its potential use in biological assays and as a tool for studying arsenic metabolism in organisms.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of stannous arsenate involves its interaction with cellular proteins and enzymes. The compound can bind to sulfhydryl groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular functions. Additionally, this compound can interfere with cellular signaling pathways, resulting in altered gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Stannous arsenate can be compared with other arsenate compounds, such as:
Sodium arsenate (Na2HAsO4): Similar in structure but contains sodium instead of tin.
Potassium arsenate (K2HAsO4): Contains potassium instead of tin.
Calcium arsenate (CaHAsO4): Contains calcium instead of tin.
Uniqueness: this compound is unique due to the presence of tin, which imparts distinct chemical properties and reactivity compared to other arsenate compounds
Eigenschaften
InChI |
InChI=1S/2AsH3O4.3Sn/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNVIWOTTWUWPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[As](=O)(O)O.O[As](=O)(O)O.[Sn].[Sn].[Sn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2H6O8Sn3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
